molecular formula C19H22N2O2 B267122 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide

2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide

Cat. No. B267122
M. Wt: 310.4 g/mol
InChI Key: OSFCYJCGZAJNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide, also known as IBN-1, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has shown promising results in various fields of research.

Mechanism of Action

The mechanism of action of 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been found to inhibit the Akt/mTOR signaling pathway, which is known to play a role in cancer cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been found to have various biochemical and physiological effects, depending on the research application. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. In neurodegenerative disease research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been found to reduce oxidative stress and inflammation in the brain. In inflammation research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been shown to have anti-inflammatory effects by reducing the levels of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals or cells. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the research of 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide. One direction is to investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation. Another direction is to explore its mechanism of action and identify new signaling pathways that it may target. Additionally, further research is needed to optimize the synthesis and purification of 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide, as well as to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This is then reacted with N,N-dimethyl-4-aminobenzamide in the presence of triethylamine to give 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been extensively used in scientific research, particularly in the fields of cancer, neurodegenerative diseases, and inflammation. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disease research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been found to reduce the levels of oxidative stress and inflammation in the brain, which are known to contribute to the progression of these diseases.
Inflammation is a key component of many diseases, including arthritis and cardiovascular disease. 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been found to have anti-inflammatory effects in animal models of these diseases. It has been shown to reduce the levels of inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation.

properties

Product Name

2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N,N-dimethyl-2-[(4-propan-2-ylbenzoyl)amino]benzamide

InChI

InChI=1S/C19H22N2O2/c1-13(2)14-9-11-15(12-10-14)18(22)20-17-8-6-5-7-16(17)19(23)21(3)4/h5-13H,1-4H3,(H,20,22)

InChI Key

OSFCYJCGZAJNTO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N(C)C

Origin of Product

United States

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